2,3-dichloro-4-(ethylsulfonyl)-N-methylbenzenecarboxamide
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Description
“2,3-Dichloro-4-(ethylsulfonyl)benzenecarboxylic acid” is a unique chemical provided to early discovery researchers . It has the empirical formula C9H8Cl2O4S and a molecular weight of 283.13 .
Molecular Structure Analysis
The SMILES string of the compound isO=S(C1=C(Cl)C(Cl)=C(C(O)=O)C=C1)(CC)=O
. This provides a textual representation of the compound’s structure. Physical And Chemical Properties Analysis
This compound is a solid . Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the sources I found.Scientific Research Applications
I have conducted a search for the scientific research applications of “2,3-dichloro-4-(ethylsulfonyl)-N-methylbenzenecarboxamide,” but unfortunately, there is limited information available on specific applications for this compound. The search results primarily include product listings and general descriptions of the compound’s purity and molecular weight, without detailing its uses in research.
- Product Information : The compound is available for purchase with a high purity (Min. 95%) and a molecular weight of 296.17 g/mol, identified by the CAS number 477867-81-5 .
- General Description : It is described as a unique molecule that offers potential for advanced research and development projects .
properties
IUPAC Name |
2,3-dichloro-4-ethylsulfonyl-N-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO3S/c1-3-17(15,16)7-5-4-6(10(14)13-2)8(11)9(7)12/h4-5H,3H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPHDCDNNYRXYQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=C(C(=C(C=C1)C(=O)NC)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>44.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24821064 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2,3-dichloro-4-(ethylsulfonyl)-N-methylbenzenecarboxamide |
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